3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid
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Overview
Description
3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the fusion of pyrazole, triazole, and pyrazine rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reducing production costs. Current methods involve batch processes with careful control of reaction parameters to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at positions adjacent to the nitrogen atoms in the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to alterations in cellular pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid stands out due to its unique combination of fused rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N5O2 |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-(3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propanoic acid |
InChI |
InChI=1S/C10H9N5O2/c16-9(17)2-1-8-12-13-10-7-3-4-11-15(7)6-5-14(8)10/h3-6H,1-2H2,(H,16,17) |
InChI Key |
JDVZPGLWZRMEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C3=CC=NN31)CCC(=O)O |
Origin of Product |
United States |
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